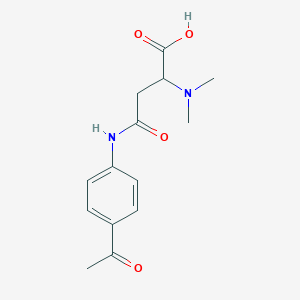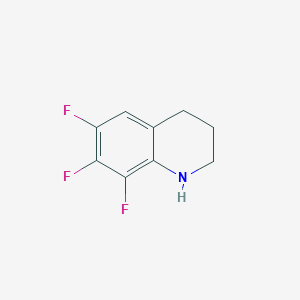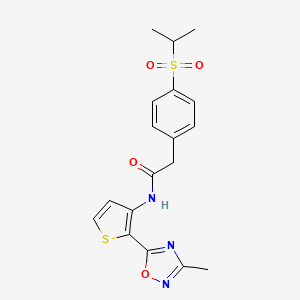![molecular formula C8H8N6 B2637857 (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene CAS No. 2230798-33-9](/img/structure/B2637857.png)
(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its high nitrogen content and energetic properties, making it a subject of study in materials science and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring through the cyclization of nitriles with azides under acidic conditions. This is followed by the formation of the diaza-cyclopropa[a]pentalene core through a series of cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Analyse Chemischer Reaktionen
Types of Reactions
(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene is studied for its energetic properties and potential use in high-energy materials. Its high nitrogen content makes it a candidate for explosives and propellants.
Biology
In biology, this compound is explored for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a subject of interest in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to undergo various chemical modifications allows for the design of derivatives with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In industry, this compound is used in the development of advanced materials. Its energetic properties make it suitable for use in pyrotechnics and propellants.
Wirkmechanismus
The mechanism of action of (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene involves its interaction with molecular targets through its tetrazole ring and diaza-cyclopropa[a]pentalene core. These interactions can lead to the activation or inhibition of specific pathways, depending on the nature of the target. The compound’s high nitrogen content also contributes to its energetic properties, making it effective in applications requiring rapid energy release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(1H-tetrazole-5-yl)-amine: Another tetrazole-based compound with high nitrogen content and energetic properties.
5-(1H-tetrazol-5-yl)isophthalic acid: A compound with a tetrazole ring and carboxylic acid groups, used in coordination polymers.
Di(1H-tetrazol-5-yl)methanone oxime: A nitrogen-rich tetrazole with excellent thermal stability and high nitrogen content.
Uniqueness
What sets (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene apart is its unique diaza-cyclopropa[a]pentalene core, which provides distinct chemical and physical properties. This core structure allows for unique interactions with molecular targets and contributes to its high energetic potential, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2R,4R)-7-(2H-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c1-3-2-5-6(4(1)3)9-10-7(5)8-11-13-14-12-8/h3-4H,1-2H2,(H,9,10)(H,11,12,13,14)/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSPRNJUDCWTID-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Trimethylsilyl)methyl]cyclobutan-1-one](/img/structure/B2637783.png)
![3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/new.no-structure.jpg)
![N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2637785.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2637786.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)
![3-(4-bromophenyl)-8-[(2-chloro-6-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2637788.png)
![2-{[4-(2,5-DIMETHYLPHENYL)-5-[(2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B2637789.png)
![N-benzyl-4-ethylbenzo[d]thiazol-2-amine](/img/structure/B2637791.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)
